Cas no 2090983-17-6 (2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid)

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Furancarboxylic acid, 2-ethyl-4-(trifluoromethyl)-
- 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
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- インチ: 1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13)
- InChIKey: SNWPUSQFIVOTNK-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(F)(F)F)C(C(O)=O)=C1CC
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370002-0.5g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
Enamine | EN300-370002-0.1g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
Enamine | EN300-370002-2.5g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
Enamine | EN300-370002-0.25g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
Aaron | AR01BUJN-10g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 10g |
$4160.00 | 2023-12-14 | |
Aaron | AR01BUJN-500mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
A2B Chem LLC | AW31319-500mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 500mg |
$610.00 | 2024-04-20 | |
A2B Chem LLC | AW31319-10g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 10g |
$3201.00 | 2024-04-20 | |
1PlusChem | 1P01BUBB-1g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 1g |
$812.00 | 2025-03-19 | |
Aaron | AR01BUJN-250mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 250mg |
$503.00 | 2025-02-09 |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic Acid (CAS: 2090983-17-6)
The compound 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid (CAS: 2090983-17-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and implications for drug development.
Recent studies have focused on the synthesis and optimization of 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid, leveraging advanced organic chemistry techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have improved yield and purity, making the compound more accessible for further pharmacological evaluation. The trifluoromethyl group, in particular, has been noted for its ability to enhance metabolic stability and bioavailability, which are critical factors in drug design.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This suggests potential applications in the development of anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.
Further investigations into the compound's mechanism of action have revealed its ability to modulate reactive oxygen species (ROS) production in cancer cell lines. A recent preprint on bioRxiv highlighted its efficacy in inducing apoptosis in colorectal cancer cells, possibly through the inhibition of the NF-κB signaling pathway. These findings position 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid as a candidate for further preclinical evaluation in oncology.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of the compound. A 2024 study in Drug Metabolism and Disposition pointed out its relatively short half-life in rodent models, necessitating structural modifications or formulation strategies to improve its therapeutic window. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid represents a versatile scaffold with significant potential in drug discovery. Its dual activity in inflammation and oncology, coupled with advances in synthetic methodologies, makes it a compelling subject for future research. Ongoing studies are expected to elucidate its full therapeutic potential and pave the way for clinical translation.
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